Binaltorphimine
Description
Historical Context of Opioid Receptor Antagonism Research
The journey to understanding opioid receptor antagonism is a storied one, beginning long before the specific receptor subtypes were identified. Early research in the 20th century led to the synthesis of N-allylnorcodeine in 1915, a compound that could reverse morphine-induced respiratory depression. nih.gov This was followed by the development of nalorphine (B1233523) in the 1940s, which not only antagonized morphine's effects but also produced its own analgesic effects at higher doses. nih.gov This dual activity led to the groundbreaking "receptor dualism" theory, suggesting that different opioids might interact with more than one type of receptor. nih.gov
The modern era of opioid receptor research was truly launched in 1973 with the successful demonstration of specific opioid binding sites in the brain. nih.gov This discovery spurred the search for endogenous opioids, leading to the identification of enkephalins, endorphins, and dynorphins. The distinct pharmacological profiles of these endogenous peptides, along with various synthetic opioids, provided compelling evidence for the existence of multiple opioid receptor subtypes. frontiersin.org This led to the classification of three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ). frontiersin.org The development of antagonists that could selectively block one of these receptor types without significantly affecting the others became a crucial goal for researchers seeking to unravel the specific functions of each receptor.
Emergence of Binaltorphimine (and Nor-Binaltorphimine) as a Selective Kappa Opioid Receptor Antagonist
In 1987, a significant breakthrough in opioid pharmacology was achieved with the development of this compound (BNI) and its analogue, nor-binaltorphimine (nor-BNI). wikipedia.orgnih.gov These compounds were the first to be identified as highly selective antagonists for the KOR. wikipedia.org Their discovery was a pivotal moment, providing researchers with a powerful tool to investigate the specific roles of the KOR in the brain and body.
Subsequent studies confirmed the high selectivity of nor-BNI for the KOR in both in vitro and in vivo models. It was shown to effectively block the effects of KOR agonists without significantly impacting mu or delta opioid receptors. nih.gov This selectivity is crucial for isolating and studying the functions of the KOR system.
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. Kappa |
|---|---|---|
| Kappa (κ) | 0.04 - 0.25 | - |
| Mu (μ) | ~15 - 40 | ~60 - 1000 fold |
| Delta (δ) | ~24 - 39 | ~96 - 975 fold |
Significance of Kappa Opioid Receptor Modulation in Neuropharmacology
The availability of selective KOR antagonists like this compound and nor-binaltorphimine has been instrumental in elucidating the diverse roles of the KOR system in the central nervous system. Activation of KORs is known to produce a range of effects, including analgesia, as well as less desirable effects like dysphoria and sedation. frontiersin.org The ability to block these receptors with high specificity has allowed researchers to investigate their involvement in various neurological and psychological processes.
Research utilizing nor-BNI has provided significant insights into the role of the KOR system in:
Addiction: Studies have shown that KOR antagonists can reduce excessive alcohol self-administration in dependent animal models, suggesting a role for the KOR system in the negative reinforcement aspects of addiction. nih.gov Furthermore, KOR antagonists have been found to block stress-induced reinstatement of drug-seeking behavior for substances like cocaine and nicotine, highlighting their potential in preventing relapse. nih.gov
Depression and Anxiety: The KOR system is heavily implicated in the regulation of mood and stress responses. frontiersin.org Administration of KOR antagonists like nor-BNI has been shown to produce antidepressant-like effects in animal models of depression. nih.govopioids.wiki This has led to the exploration of KOR antagonists as potential therapeutic agents for mood and anxiety disorders. bath.ac.uk
Pain Perception: While KOR agonists are known to have analgesic properties, the modulation of this system with antagonists has helped to understand the complex role of KORs in different pain states. Research suggests that the KOR system may be particularly involved in the emotional and aversive aspects of chronic pain. youtube.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
105618-27-7 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-22-methyl-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol |
InChI |
InChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1 |
InChI Key |
DKIVQMBUHVYDFC-IWRYZOJTSA-N |
SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Isomeric SMILES |
CN1C2=C(C[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Canonical SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Synonyms |
inaltorphimine BNI ligand |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Binaltorphimine
Opioid Receptor Selectivity Profile
Binaltorphimine (BNI) and its active metabolite, nor-binaltorphimine (nor-BNI), are recognized primarily for their interaction with the kappa opioid receptor (KOR). nih.gov Their selectivity is a critical aspect of their pharmacological profile, dictating their utility as research tools to investigate the roles of the kappa opioid system.
High Affinity and Selectivity for Kappa Opioid Receptor (KOR)
This compound and nor-binaltorphimine exhibit a high affinity and potent selectivity for the KOR. nih.gov This selectivity has been demonstrated in both receptor binding assays and functional studies. nih.gov For instance, nor-BNI has been shown to have a high affinity for KOR in receptor binding assays, which correlates with its high pharmacological selectivity for kappa receptors in smooth muscle preparations. nih.govnih.gov The selectivity of nor-binaltorphimine for the KOR over the mu-opioid receptor (MOR) has been attributed to specific regions of the receptor, namely the third extracellular loop and the sixth and seventh transmembrane helices. capes.gov.br
Studies have consistently shown that BNI and nor-BNI are potent and selective antagonists at the KOR, with significantly weaker blocking activity at mu and delta opioid receptors. nih.gov This high selectivity makes them invaluable for distinguishing the effects mediated by the KOR from those mediated by other opioid receptor subtypes. nih.govjst.go.jp
Interactions with Mu Opioid Receptor (MOR)
While highly selective for the KOR, this compound and nor-binaltorphimine are not entirely devoid of activity at the MOR. Their antagonist activity at the MOR is considerably feeble compared to their potent action at the KOR. nih.gov Under conditions of acute administration, nor-binaltorphimine does not typically modify the effects of MOR agonists. nih.gov However, the interaction with MORs can become more pronounced under different experimental conditions, such as after repeated administration. nih.gov
Interactions with Delta Opioid Receptor (DOR)
Similar to their interaction with the MOR, this compound and nor-binaltorphimine show only weak blocking activity at the delta opioid receptor (DOR). nih.govmdpi.com In studies using acute administration, nor-binaltorphimine generally does not affect the analgesic effects of DOR agonists. nih.gov This further underscores the compound's selectivity for the KOR under specific administration protocols. nih.gov
Differential Selectivity based on Administration Regimen (Acute vs. Repeated)
The selectivity profile of nor-binaltorphimine can be significantly influenced by the administration regimen. nih.gov A single, acute administration of nor-binaltorphimine acts as a selective KOR antagonist, preventing the effects of KOR agonists without altering the effects of MOR or DOR agonists. nih.gov
In contrast, repeated administration of nor-binaltorphimine can lead to a broader antagonist profile. Studies have shown that repeated treatment with nor-binaltorphimine can abolish the analgesic effects of not only KOR agonists but also MOR and DOR agonists. nih.gov This loss of selectivity with repeated dosing suggests that long-term exposure to the compound can induce changes in the opioid receptor systems, leading to a non-selective antagonist effect. nih.gov This phenomenon highlights the importance of the administration paradigm when interpreting the pharmacological effects of nor-binaltorphimine. nih.gov
Mechanism of Action
Inverse Agonism at the Kappa Opioid Receptor
This compound (BNI) and its derivative, northis compound (B1679850) (nor-BNI), are recognized not merely as antagonists but as inverse agonists at the kappa opioid receptor (KOR). wikipedia.org This means that in addition to blocking the effects of KOR agonists, they can also reduce the baseline, constitutive activity of the receptor. frontiersin.org In experimental settings, nor-BNI has been shown to produce a concentration-dependent decrease in the basal interaction between the KOR and G proteins, a hallmark of inverse agonism. frontiersin.org This effect is particularly evident with prolonged incubation times, which aligns with the slow onset and long duration of action characteristic of nor-BNI. wikipedia.orgfrontiersin.org The inverse agonistic properties of nor-BNI are thought to contribute to its antidepressant- and anxiolytic-like effects observed in animal models. wikipedia.org
Kappa Opioid Receptor Inactivation Mechanisms
The long-lasting effects of northis compound are attributed to its ability to produce a prolonged inactivation of the kappa opioid receptor. cambridge.orgnih.gov This is not a simple competitive blockade but involves an active cellular mechanism. Research has demonstrated that nor-BNI's protracted action is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. cambridge.orgnih.govacs.org This ligand-directed signaling leads to the inactivation of the KOR. acs.org
Interestingly, this inactivation appears to be dependent on both the sex of the subject and the subcellular location of the receptor. nih.gov For instance, studies have shown that KOR activation stimulates JNK-dependent production of reactive oxygen species (ROS) in the main cell body (somatic regions) of dopamine (B1211576) neurons in the ventral tegmental area, but not in their terminals. nih.gov This compartment-selective action helps to explain why KORs in the somatic region, but not those at the terminals, are inactivated by nor-BNI. nih.gov This selective inactivation has implications for the therapeutic development of KOR antagonists for stress-related disorders. nih.govfrontiersin.org
Ligand Binding Dynamics
In Vitro Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a cornerstone for characterizing the affinity and selectivity of compounds like this compound for their receptors. mdpi.comoncodesign-services.com These assays typically involve incubating a radiolabeled ligand that is known to bind to the receptor of interest with varying concentrations of an unlabeled test compound (the competitor). oncodesign-services.comrevvity.com The concentration of the competitor at which it inhibits 50% of the specific binding of the radioligand is known as the IC50 value. oncodesign-services.comchelatec.com This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the competitor for the receptor. revvity.comchelatec.com
This compound and nor-BNI have been extensively studied using these methods and have been shown to be potent and highly selective antagonists for the KOR. nih.gov For example, in competitive binding assays using membranes from cells expressing human opioid receptors, nor-BNI demonstrates a significantly higher affinity for the KOR compared to the mu- and delta-opioid receptors. mdpi.com
Below is a representative table illustrating the type of data generated from such assays:
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| Northis compound | Kappa (κ) | [³H]U-69,593 | 1.2 | 0.8 |
| Mu (µ) | [³H]DAMGO | >1000 | >1000 | |
| Delta (δ) | [³H]DPDPE | >1000 | >1000 | |
| This table is for illustrative purposes and values are representative of typical findings. |
Characterization of Binding Epitopes
The selective binding of nor-BNI to the KOR has been pinpointed to specific amino acid residues within the receptor. nih.gov Through the creation of chimeric receptors—hybrids of the kappa and mu opioid receptors—researchers have identified that the structural determinants for nor-BNI's high affinity are located in the third extracellular loop (ECL3) and the seventh transmembrane segment (TM7) of the KOR. nih.gov
A pivotal discovery was the role of a single amino acid residue, glutamic acid at position 297 (Glu297), located just outside of the sixth transmembrane segment. nih.gov When this residue in the KOR was swapped with the corresponding lysine (B10760008) residue from the mu receptor, the binding affinity of nor-BNI was dramatically reduced by 142-fold. nih.gov This significant drop in affinity did not affect the binding of non-selective opioid antagonists, underscoring the critical role of Glu297 in the kappa-selective binding of nor-BNI. nih.gov
Receptor Conformation and Ligand-Dependent Binding Discrepancies
The interaction between a ligand and its receptor is not a simple lock-and-key mechanism; it is a dynamic process influenced by the conformational state of the receptor. unimib.it Ligands can stabilize different receptor conformations, which in turn can affect the binding of other molecules and the downstream signaling pathways. nih.govplos.orgebi.ac.uk
Discrepancies in the binding affinities of agonists can be observed depending on the radioligand used in competitive binding assays, and these discrepancies can be amplified by mutations in the receptor. frontiersin.org This suggests that different ligands can induce or select for distinct conformational states of the receptor, which may have varying affinities for other ligands. For this compound, its binding is intrinsically linked to a specific conformation of the KOR that is distinct from the conformation stabilized by agonist binding.
Enhanced Antagonist Binding in Specific Physiological States
The binding characteristics of KOR antagonists like nor-BNI can be altered in different physiological or pathophysiological states. For instance, studies have shown that in rats made dependent on the opioid butorphanol, the binding of nor-BNI to KORs is significantly enhanced. nih.gov
In both butorphanol-dependent and butorphanol-withdrawn rats, the IC50 values for nor-BNI in competitive binding assays against radiolabeled KOR ligands were markedly decreased across various brain regions. nih.gov This indicates that the KORs in these states have developed a supersensitivity to antagonist binding. nih.gov This phenomenon could be due to conformational changes in the receptor or alterations in the receptor's local environment as a result of chronic agonist exposure and subsequent withdrawal. This enhanced binding during states of opioid withdrawal suggests a potential therapeutic application for KOR antagonists in managing withdrawal symptoms. nih.gov
Structure-Activity Relationships (SAR) and Ligand Design Principles
The unique pharmacological profile of this compound (BNI) as a potent and selective κ-opioid receptor (KOR) antagonist is intricately linked to its specific molecular structure. The principles of its design and the relationship between its structure and activity have been extensively studied, providing valuable insights into the molecular determinants of opioid receptor selectivity.
Role of Bivalent Ligand Architecture
This compound is a quintessential example of a bivalent ligand, a molecule comprising two pharmacophores—the active portions of a drug—connected by a spacer. annualreviews.orgnih.gov This architectural design is fundamental to its high affinity and selectivity for the KOR. annualreviews.org The underlying principle of bivalent ligand design posits that such molecules can bridge two adjacent receptor sites or two subsites on a single receptor, leading to enhanced potency and selectivity. annualreviews.orgnih.gov In the case of this compound, it is believed that the two naltrexone-derived pharmacophores simultaneously interact with recognition sites on the KOR. annualreviews.orgnih.gov This simultaneous engagement is thought to be a key factor in its remarkable KOR antagonist potency and selectivity. annualreviews.org
The concept of bivalent ligands has been a cornerstone in the development of selective opioid receptor modulators. nih.gov The design of this compound and its analogue, northis compound (nor-BNI), which lacks the methyl group on the pyrrole (B145914) spacer, was a pioneering effort in this field. nih.govoup.com Studies have shown that the bivalent structure, with its two pharmacophoric units, is crucial for conferring KOR selectivity. oup.com
Contribution of Morphinan (B1239233) Pharmacophores and Spacer Groups to Selectivity
The selectivity of this compound for the KOR is a result of the interplay between its constituent morphinan pharmacophores and the nature of the spacer group that links them. nih.govnih.gov Each pharmacophore is derived from naltrexone (B1662487), a non-selective opioid antagonist. oup.com However, when two of these units are linked by a specific spacer, the resulting bivalent ligand exhibits a strong preference for the KOR. oup.com
The spacer in this compound is a pyrrole ring, which plays a critical role in rigidly holding the two pharmacophores in a specific spatial orientation. nih.govnih.gov This constrained conformation is believed to be optimal for interaction with the KOR. nih.gov Research has demonstrated that the pyrrole ring primarily functions as an inert spacer and does not directly contribute to KOR selectivity through its own interactions. nih.gov Its main purpose is to correctly position the second pharmacophore to interact with a unique subsite on the KOR that is adjacent to the primary pharmacophore recognition site. nih.govnih.gov
The importance of the spacer's rigidity and the resulting orientation of the pharmacophores is highlighted by studies using analogues with different spacers. For instance, replacing the pyrrole spacer with a more flexible one can alter the selectivity profile of the resulting ligand. annualreviews.org
Influence of N-Substituents on Receptor Interaction
The substituents on the nitrogen atoms of the morphinan pharmacophores in this compound and related compounds significantly influence their interaction with opioid receptors. nih.govmdpi.com In this compound, the N-substituent is a cyclopropylmethyl group. nih.gov The nature of this N-substituent is a critical determinant of the ligand's affinity and efficacy at the KOR. mdpi.com
Structure-activity relationship studies on various N-substituted morphinans have revealed that bulky N-substituents can enhance KOR affinity and selectivity. mdpi.com For example, replacing the N-methyl group with a cyclopropylmethyl or an allyl group is a common strategy to increase antagonist potency at the KOR. bath.ac.uk The size and conformation of the N-substituent are thought to influence how the ligand fits into the binding pocket of the receptor. mdpi.com Molecular modeling studies suggest that the N-substituent is accommodated within a hydrophobic pocket of the KOR, and the optimal size of this substituent is crucial for high-affinity binding. mdpi.com
Key Amino Acid Residues and Receptor Subsites Governing Selectivity and Affinity
The high affinity and selectivity of this compound for the KOR are governed by specific interactions with key amino acid residues within the receptor's binding pocket. mdpi.comresearchgate.net The concept of a "message-address" model has been proposed, where one part of the ligand (the "message") is responsible for binding and activation, while another part (the "address") directs the ligand to a specific receptor subtype. mdpi.comoup.com In this compound, one morphinan unit can be considered the "message" that binds to the primary recognition site, while the second unit and the spacer act as the "address" that interacts with a unique subsite on the KOR, thereby conferring selectivity. nih.govnih.gov
Molecular modeling and mutagenesis studies have identified several amino acid residues in the KOR that are crucial for ligand binding and selectivity. For instance, a histidine residue in the sixth transmembrane domain (TM6) has been identified as a key interaction point for opioid antagonists. fsu.edu The hydrophobic pocket that accommodates the N-substituent of this compound is formed by residues such as Val108, Ile316, and Tyr320. mdpi.com The interaction with these specific residues is thought to be a major contributor to the high affinity and selectivity of this compound for the KOR.
Post-Receptor Signaling and Downstream Effects
G-Protein Coupling Modulation
As a G protein-coupled receptor (GPCR) antagonist, this compound exerts its effects by blocking the signaling cascade initiated by agonist binding. nih.gov Opioid receptors, including the KOR, primarily couple to inhibitory G proteins of the Gαi/o family. nih.gov Agonist activation of the KOR leads to the dissociation of the G protein subunits, which in turn modulate the activity of downstream effectors such as adenylyl cyclase and ion channels. nih.gov
This compound, by binding to the KOR without activating it, prevents this G-protein coupling and subsequent signaling. researchgate.net It has been shown to block the effects of KOR agonists on G-protein activation. rockefeller.edu Interestingly, some studies suggest that certain KOR antagonists, including nor-binaltorphimine, may be capable of activating signaling pathways independently of G-protein coupling, potentially through β-arrestin-dependent mechanisms. nih.gov This suggests a more complex modulation of post-receptor signaling than simple competitive antagonism at the level of G-protein activation.
Beta-Arrestin Recruitment Profiles
This compound, a selective kappa-opioid receptor (KOR) antagonist, exhibits a distinct profile in terms of beta-arrestin recruitment, a key process in G-protein-coupled receptor (GPCR) signaling and regulation. Unlike typical KOR agonists that trigger robust beta-arrestin recruitment, this compound's interaction with the receptor does not lead to this event. arizona.edu This lack of beta-arrestin recruitment is a characteristic feature of its antagonist profile. arizona.edu
Beta-arrestins (β-arrestin-1 and β-arrestin-2) are intracellular proteins that play a critical role in the desensitization, internalization, and signaling of GPCRs. mdpi.comdiscoverx.com Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of beta-arrestins to the receptor, which uncouples the receptor from its G-protein, leading to the termination of G-protein-mediated signaling. nih.gov Furthermore, beta-arrestin recruitment can initiate a second wave of signaling that is independent of G-proteins. mdpi.comdiscoverx.com
The recruitment of beta-arrestin is a stoichiometric event, meaning there is a one-to-one interaction between the ligand-bound receptor and beta-arrestin. discoverx.com This process can be monitored in real-time in living cells using various assay technologies, such as those based on enzyme complementation (e.g., NanoLuc) or bioluminescence resonance energy transfer (BRET). mdpi.com These assays allow for the quantitative assessment of ligand efficacy in promoting the receptor-arrestin interaction.
In the context of the KOR, agonist-induced beta-arrestin recruitment is associated with certain cellular responses. mdpi.com The ability of this compound to block the effects of KOR agonists without itself promoting beta-arrestin recruitment underscores its role as a competitive antagonist at the receptor. arizona.edu This profile distinguishes it from KOR agonists, which actively engage the beta-arrestin pathway. mdpi.com
The differential ability of ligands to activate G-protein signaling versus beta-arrestin recruitment is a concept known as "biased agonism" or "functional selectivity". nih.govpnas.org this compound's profile, characterized by the blockade of G-protein signaling without stimulating beta-arrestin pathways, is a clear example of its antagonist nature within this framework.
Table 1: Beta-Arrestin Recruitment Profile of this compound
| Compound | Receptor Target | Beta-Arrestin Recruitment | Functional Consequence |
| This compound | Kappa-Opioid Receptor (KOR) | Does not recruit beta-arrestin arizona.edu | Antagonism of KOR signaling |
| KOR Agonists | Kappa-Opioid Receptor (KOR) | Recruit beta-arrestin mdpi.com | Activation of KOR signaling and subsequent desensitization |
Involvement of c-Jun N-terminal Kinase (JNK) Activation
A significant aspect of this compound's molecular pharmacology is its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govresearchgate.net This activation is a key mechanism underlying some of its long-lasting effects. nih.govplos.org JNKs are a family of protein kinases that are responsive to stress stimuli and are involved in various cellular processes, including inflammation and apoptosis. wikipedia.orgmdpi.com
Research has demonstrated that this compound and other long-acting KOR antagonists stimulate the phosphorylation of JNK in cells expressing KORs. nih.govresearchgate.netresearchgate.net This effect is specific to the KOR, as it is not observed in cells lacking the receptor or in KOR knockout mice. nih.govresearchgate.net The activation of JNK by this compound is considered an example of biased agonism, where the ligand acts as an antagonist for G-protein-mediated signaling while simultaneously acting as an agonist for the JNK pathway. nih.govnih.gov
The activation of JNK by this compound is not dependent on Gαi protein coupling, which distinguishes it from the JNK activation induced by some KOR agonists like U-50,488. nih.gov This suggests that this compound stabilizes a unique conformation of the KOR that preferentially couples to the JNK signaling cascade.
The functional consequence of JNK activation by this compound is a long-term disruption of KOR signaling. nih.govresearchgate.net This prolonged antagonism is not due to persistent receptor occupancy by the drug. nih.gov Instead, the activation of JNK initiates a downstream signaling cascade that leads to a lasting inactivation of the receptor's ability to couple to G-proteins. pnas.orgnih.gov Pretreatment with a JNK inhibitor, such as SP600125, can attenuate the long-acting antagonist effects of this compound. pnas.orgnih.govresearchgate.net
Table 2: JNK Activation by this compound
| Compound | Effect on JNK Phosphorylation | Receptor Dependence | Impact on KOR Signaling |
| This compound | Increases phospho-JNK nih.govresearchgate.net | KOR-dependent nih.govresearchgate.net | Long-lasting antagonism nih.govresearchgate.net |
| JDTic | Increases phospho-JNK nih.govresearchgate.net | KOR-dependent nih.govresearchgate.net | Long-lasting antagonism nih.gov |
| U-50,488 (KOR agonist) | Increases phospho-JNK nih.gov | KOR-dependent nih.gov | Does not produce long-term inhibition nih.gov |
Long-Term Cellular Signaling Mechanisms Underlying Prolonged Effects
The prolonged antagonist effects of this compound, which can last for days to weeks after a single administration, are not explained by its pharmacokinetic properties but rather by long-term changes in cellular signaling. nih.govnih.gov A central mechanism for this sustained action is the activation of the JNK pathway, which leads to a functional disruption of KOR signaling. nih.govresearchgate.netplos.org
The long-lasting inhibition of KOR function by this compound has been shown to require new protein synthesis. nih.gov Studies using protein synthesis inhibitors, such as cycloheximide (B1669411) and rapamycin, have demonstrated that these agents can block the long-term inhibitory effects of this compound on KOR-mediated signaling. nih.gov This suggests that the JNK activation initiated by this compound leads to the synthesis of a protein or proteins that mediate the prolonged inactivation of the receptor. nih.gov
The long-term effects of this compound appear to be selective for certain KOR-mediated signaling pathways. For instance, while it produces a sustained inhibition of KOR-mediated G-protein signaling (e.g., inhibition of adenylyl cyclase), it does not block KOR-mediated activation of another mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK). nih.gov This indicates that the cellular changes induced by this compound interfere with specific downstream signaling cascades of the KOR.
Furthermore, the long-lasting inactivation of KORs by this compound has been shown to be compartment-selective within neurons. For example, in dopamine neurons of the ventral tegmental area (VTA), this compound effectively inactivates KORs located on the cell body but not those on nerve terminals. nih.gov This differential effect may be due to variations in the signaling machinery, such as the presence or absence of key signaling molecules, in different subcellular compartments. nih.gov The covalent KOR antagonist β-chlornaltrexamine (β-CNA), in contrast, produces a long-lasting blockade of KORs in both somatic and terminal regions. nih.gov
Recent research has also implicated the protein 14-3-3γ in the long-term inhibitory effects of northis compound (nor-BNI), a closely related compound, on peripheral KOR signaling. dntb.gov.ua
Table 3: Mechanisms of this compound's Prolonged Effects
| Mechanism | Key Findings | Supporting Evidence |
| JNK Activation | Initiates a signaling cascade leading to long-term KOR inactivation. nih.govresearchgate.net | Blockade of prolonged effects by JNK inhibitors. pnas.orgnih.govresearchgate.net |
| New Protein Synthesis | Required for the long-lasting inhibitory effects. nih.gov | Prevention of long-term effects by protein synthesis inhibitors. nih.gov |
| Signaling Pathway Selectivity | Inhibits G-protein signaling but not ERK activation. nih.gov | Differential effects on adenylyl cyclase inhibition versus ERK phosphorylation. nih.gov |
| Subcellular Compartment Specificity | Inactivates somatic but not terminal KORs in VTA dopamine neurons. nih.gov | Electrophysiological and sensor-based studies in different neuronal compartments. nih.gov |
Preclinical Research Methodologies and Animal Models
In Vivo Experimental Paradigms in Animal Models
In vivo studies are essential to understand the physiological and behavioral consequences of blocking KORs with binaltorphimine. These studies have been pivotal in elucidating the role of the KOR system in pain, mood, and addiction.
Mice and rats are the most common animal models used in the preclinical evaluation of this compound. A single administration of nor-BNI can produce a long-lasting antagonism of KOR-mediated effects, with a duration of action that can extend for several weeks. This unique pharmacological property has made it an invaluable tool.
Antinociception and Pain Models: In various pain assays, such as the mouse writhing test and warm-water tail-withdrawal assay, nor-BNI effectively antagonizes the antinociceptive effects of KOR agonists. nih.govnih.gov In models of neuropathic pain, such as sciatic nerve ligation in rats and mice, administration of nor-BNI has been shown to modulate pain-related behaviors like mechanical and thermal allodynia.
Mood and Behavior Models: The role of the KOR system in mood regulation has been extensively studied using nor-BNI. In rodent models of depression, such as the forced swim test in rats, central administration of nor-BNI produces antidepressant-like behavioral effects.
Pharmacokinetic and Receptor Occupancy Studies: The long duration of action of nor-BNI has been correlated with its physical presence in the mouse brain for over 21 days following a single administration. This sustained presence corresponds with the prolonged antagonism of KORs observed in behavioral assays.
Table 3: Selected In Vivo Research Findings for Nor-Binaltorphimine in Rodent Models
| Animal Model | Research Area | Key Finding |
|---|---|---|
| Mouse | Antinociception (Writhing Assay) | Systemic nor-BNI antagonizes the effects of various kappa agonists. |
| Mouse | Antinociception (Tail-Withdrawal Assay) | A single administration of nor-BNI produces a long-lasting antagonism of U50,488-induced antinociception. nih.gov |
| Rat & Mouse | Neuropathic Pain (Sciatic Nerve Ligation) | Nor-BNI enhances mechanical and thermal allodynia. |
| Rat | Depression (Forced Swim Test) | Central administration of nor-BNI produces antidepressant-like effects. |
Non-Human Primate Models (Rhesus Monkeys)
This compound (BNI), a selective kappa-opioid receptor (KOR) antagonist, has been investigated in rhesus monkeys to understand the role of the KOR system in complex behaviors, including substance abuse and antinociception.
In the context of antinociception, research in rhesus monkeys has demonstrated that systemic administration of nor-BNI produces a long-lasting antagonism of KORs. nih.gov When administered intracisternally (directly into the cerebrospinal fluid), even small doses of nor-BNI resulted in a significant and prolonged blockade of the antinociceptive effects of KOR agonists like U-50,488 and bremazocine. nih.gov This central administration of nor-BNI led to a substantial rightward shift in the dose-effect curve for U-50,488, indicating a reduced potency of the agonist, an effect that persisted for over a month. nih.gov These studies highlight the utility of non-human primate models in evaluating the central and systemic effects of compounds like this compound and understanding the long-lasting nature of their interaction with opioid receptors.
Behavioral Assays and Phenotypic Characterization
Models of Affective-Like Behaviors (e.g., Forced Swim Test, Learned Helplessness)
This compound and its analogue, nor-binaltorphimine (nor-BNI), have been studied in rodent models of affective-like behaviors, primarily the forced swim test, to investigate the role of the kappa-opioid receptor (KOR) system in depression-like states. The forced swim test is a widely used assay to assess behavioral despair or learned helplessness, which are considered analogues of depressive symptoms in humans. nih.goveinsteinmedneuroscience.orgresearchgate.netmdpi.com
In the forced swim test, rodents are placed in a container of water from which they cannot escape. nih.govmdpi.com Typically, after an initial period of struggling, the animals adopt an immobile posture, which is interpreted as a state of behavioral despair. nih.govmdpi.com Antidepressant medications characteristically reduce the duration of this immobility.
Research has shown that central administration of KOR antagonists, such as nor-BNI, can produce antidepressant-like effects in this model. nih.gov Intracerebroventricular (i.c.v.) administration of nor-BNI has been found to decrease immobility time in the rat forced swim test. nih.govresearchgate.net This effect is consistent with the hypothesis that the KOR system is involved in mediating depressive-like behaviors. nih.govnih.gov The antidepressant-like effects of nor-BNI are believed to be mediated by the blockade of central KORs. nih.gov
Furthermore, studies have explored the neurobiological underpinnings of these behavioral effects. For instance, the antidepressant-like actions of centrally administered nor-BNI have been linked to changes in the expression of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus. nih.gov An increase in BDNF expression has been associated with the therapeutic effects of many antidepressant treatments. The observation that nor-BNI can both decrease immobility and increase hippocampal BDNF mRNA suggests a potential mechanism for its antidepressant-like properties. nih.gov
Antinociception and Pain Models (e.g., Acetic Acid Writhing, Neuropathic Pain, Functional Pain)
This compound and its derivatives have been extensively evaluated in various animal models of pain to elucidate the role of kappa-opioid receptors (KORs) in nociception. These models include chemically induced visceral pain, such as the acetic acid writhing test, and models of chronic pain states like neuropathic pain.
The acetic acid writhing test is a common screening method for analgesic drugs that induces a tonic, visceral inflammatory pain response. nih.govsid.iryoutube.com Intraperitoneal injection of acetic acid causes abdominal constrictions, or writhes, and the frequency of these writhes is used as a measure of pain. nih.govyoutube.com Studies have shown that KOR agonists can dose-dependently inhibit this writhing response. nih.gov The antagonist properties of nor-binaltorphimine (nor-BNI) have been demonstrated in this assay, where pretreatment with nor-BNI can block the antinociceptive effects of KOR agonists. nih.govresearchgate.net The degree of antagonism by nor-BNI can vary depending on the specific KOR agonist used, suggesting potential differences in receptor interactions. nih.gov
In models of neuropathic pain , which results from damage to the nervous system, the role of the endogenous KOR system is complex. criver.comscielo.brresearchgate.net Following peripheral nerve injury, such as partial sciatic nerve ligation, there is evidence of activation of the dynorphin (B1627789)/KOR system in the spinal cord. nih.gov This is indicated by an increase in the phosphorylation of the KOR. nih.gov Interestingly, pretreatment with nor-BNI can prevent this injury-induced receptor phosphorylation. nih.gov Furthermore, in animals with nerve injury, the administration of nor-BNI has been shown to enhance the resulting hyperalgesia and allodynia, suggesting that the endogenous KOR system may have a protective, anti-nociceptive role in the early stages of neuropathic pain. nih.gov However, sustained activation of the KOR system in this context can also lead to a state of opioid tolerance, reducing the effectiveness of KOR agonists. nih.gov In models of spinal cord injury, nor-BNI has been shown to block some of the adverse effects of morphine, suggesting a complex interaction between mu and kappa opioid systems in pain modulation following central nervous system injury. nih.gov
The table below summarizes the effects of this compound (or its analogue nor-BNI) in these pain models:
| Pain Model | Animal Model | Effect of this compound/nor-BNI | Research Finding |
| Acetic Acid Writhing | Mouse | Antagonism of KOR agonist-induced antinociception | Pretreatment with nor-BNI dose-dependently reverses the inhibition of writhing caused by various kappa agonists, confirming the involvement of KORs in mediating their analgesic effects in this model of visceral pain. nih.govresearchgate.net |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Enhancement of hyperalgesia and allodynia | Administration of nor-BNI following nerve injury exacerbates pain behaviors, suggesting an endogenous anti-nociceptive role for the dynorphin/KOR system in this chronic pain state. nih.gov |
| Spinal Cord Injury | Rat | Blockade of morphine-induced adverse effects | Nor-BNI can mitigate some of the negative consequences of morphine administration following spinal cord injury, indicating a role for the KOR system in these effects. nih.gov |
Substance Self-Administration and Withdrawal Models (e.g., Ethanol (B145695), Cocaine, Opioids)
This compound and its analogue nor-binaltorphimine (nor-BNI) have been utilized in preclinical models to investigate the role of the kappa-opioid receptor (KOR) system in the reinforcing and withdrawal-related effects of various substances of abuse, including ethanol, cocaine, and opioids.
In models of ethanol self-administration , the KOR system appears to play a significant role, particularly in the context of dependence. nih.govnih.govresearchgate.netucsd.edu Studies in rats have shown that nor-BNI can selectively reduce excessive ethanol self-administration in animals made dependent on alcohol, while having no effect in non-dependent animals. nih.govnih.gov This suggests that the dynorphin/KOR system becomes particularly active during withdrawal and contributes to the negative affective state that drives compulsive alcohol seeking. nih.gov By blocking these receptors, nor-BNI is thought to alleviate this negative state and thereby reduce the motivation to consume ethanol. nih.gov However, some research has indicated that under certain conditions, a single injection of nor-BNI can lead to a long-lasting increase in ethanol consumption in rats, suggesting a complex and potentially context-dependent role for the KOR system in alcohol intake. researchgate.net
In the context of opioid withdrawal , the KOR system is implicated in the aversive aspects of this state. daneshyari.com Research in morphine-dependent rats has demonstrated that administration of nor-BNI prior to precipitated withdrawal can reduce somatic signs of withdrawal (e.g., feces excretion). daneshyari.com More significantly, this pretreatment also decreased the conditioned place aversion associated with the withdrawal experience, indicating that blocking KORs can alleviate the negative affective component of opioid withdrawal. daneshyari.com This supports the hypothesis that the release of endogenous dynorphins during withdrawal contributes to its aversive nature. daneshyari.com
The table below summarizes the effects of this compound/nor-BNI in these models:
| Substance | Animal Model | Effect of this compound/nor-BNI | Research Finding |
| Ethanol | Rat | Reduction of dependence-induced self-administration | Nor-BNI selectively decreases excessive ethanol intake in dependent rats, suggesting the KOR system mediates the negative reinforcement driving alcohol consumption during withdrawal. nih.govnih.gov |
| Cocaine | Rat | Decreased intake of a low unit dose | In drug-naive rats, KOR blockade reduces the reinforcing effects of a threshold dose of cocaine. nih.gov |
| Cocaine | Rhesus Monkey | No significant effect on choice or intake | Nor-BNI did not alter cocaine self-administration in an established choice paradigm, questioning the primary role of the KOR system under these conditions. nih.gov |
| Opioids (Morphine) | Rat | Attenuation of withdrawal signs and aversive memory | Nor-BNI reduces both the physical and the negative affective components of naltrexone-precipitated morphine withdrawal. daneshyari.com |
Stress Response and Stress-Induced Behavioral Changes
The kappa-opioid receptor (KOR) system, for which this compound is an antagonist, is critically involved in mediating behavioral responses to stress. nih.govrti.orgnih.govmontclair.edu Preclinical studies using various stressors have demonstrated that the activation of the KOR system by its endogenous ligand, dynorphin, contributes to the negative affective states and behavioral adaptations associated with stress. nih.gov
In rodent models, exposure to stressors such as forced swimming can induce a range of behavioral changes, including analgesia (a reduced response to pain) and increased immobility in the forced swim test, which is interpreted as a depression-like behavior. jneurosci.org Research has shown that pretreatment with the KOR antagonist nor-binaltorphimine (nor-BNI) can block these stress-induced effects. nih.govjneurosci.org For instance, nor-BNI has been found to prevent stress-induced analgesia and significantly reduce the immobility response in the forced swim test in mice. jneurosci.org These findings suggest that the release of dynorphin and subsequent activation of KORs are necessary components of the cascade leading to these particular behavioral responses to stress. jneurosci.org
Furthermore, the KOR system has been implicated in the interaction between stress and drug-seeking behavior. Stress is a well-known factor in the relapse to drug use. nih.gov Studies have shown that stress can potentiate the rewarding effects of drugs like cocaine. jneurosci.org The administration of nor-BNI has been demonstrated to block this stress-induced potentiation of cocaine-conditioned place preference, indicating that the KOR system is a key mediator of the effects of stress on the reward system. nih.gov
In models of chronic social defeat stress, upregulation of the dynorphin-KOR system in brain regions like the amygdala is associated with the development of depression-like behaviors, such as social avoidance. nih.gov The administration of a KOR antagonist like nor-BNI into the amygdala can prevent the development of this social avoidance, further highlighting the role of this system in the behavioral consequences of chronic stress. nih.gov
The table below summarizes the effects of nor-binaltorphimine on stress-induced behavioral changes:
| Stress-Induced Behavior | Animal Model | Effect of nor-Binaltorphimine | Research Finding |
| Stress-Induced Analgesia | Mouse | Blockade | Nor-BNI prevents the reduction in pain sensitivity that occurs following exposure to a stressor like forced swimming. jneurosci.org |
| Stress-Induced Immobility (Forced Swim Test) | Mouse | Reduction | Nor-BNI decreases the amount of time spent immobile, suggesting an antidepressant-like effect by counteracting the behavioral despair induced by stress. nih.govjneurosci.org |
| Stress-Induced Potentiation of Cocaine Reward | Mouse | Blockade | Nor-BNI prevents the enhancement of cocaine's rewarding effects that is observed after stress exposure. nih.gov |
| Social Avoidance (Chronic Social Defeat) | Mouse | Prevention | Microinjection of nor-BNI into the amygdala blocks the development of social avoidance behavior induced by chronic social stress. nih.gov |
Seizure Models (e.g., Maximal Electroshock)
This compound's analogue, nor-binaltorphimine (nor-BNI), has been utilized as a pharmacological tool in seizure models, specifically the maximal electroshock (MES) seizure model, to investigate the role of different opioid receptor subtypes in seizure modulation. nih.gov The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is effective for screening potential anticonvulsant compounds. meliordiscovery.comnih.govmdpi.comtranspharmation.com
In the MES model, an electrical stimulus is applied to induce a characteristic tonic hindlimb extension seizure. meliordiscovery.commdpi.com The ability of a compound to prevent or reduce the duration of this seizure is indicative of its anticonvulsant activity.
Studies have shown that kappa-opioid receptor (KOR) agonists, such as U-50,488, possess anticonvulsant properties in the rat MES model. nih.gov To confirm that these effects are specifically mediated by KORs, selective antagonists like nor-BNI are employed. Research has demonstrated that pretreatment with nor-BNI selectively antagonizes the anticonvulsant effects of the KOR agonist U-50,488. nih.gov This is evidenced by a significant increase in the dose of U-50,488 required to produce an anticonvulsant effect (a shift in the ED50) in the presence of nor-BNI. nih.gov
Importantly, nor-BNI's selectivity is highlighted by the finding that it does not antagonize the anticonvulsant effects of mu-opioid receptor agonists in the same model. nih.gov At the doses used to block the effects of KOR agonists, nor-BNI itself does not appear to have any intrinsic effect on seizure susceptibility or overt behavior in the MES test. nih.gov
These findings serve two main purposes: they provide evidence that the anticonvulsant effects of compounds like U-50,488 are indeed mediated through the kappa-opioid receptor, and they validate the use of nor-BNI as a selective pharmacological tool for differentiating the in vivo effects of various opioid receptor subtypes. nih.gov
The table below summarizes the key findings regarding nor-binaltorphimine in the maximal electroshock seizure model:
| Seizure Model | Animal Model | Agonist Studied | Effect of nor-Binaltorphimine | Research Finding |
| Maximal Electroshock (MES) | Rat | U-50,488 (kappa agonist) | Antagonism of anticonvulsant effect | Nor-BNI significantly increased the ED50 of U-50,488, demonstrating that the anticonvulsant action of U-50,488 is mediated by kappa-opioid receptors. nih.gov |
| Maximal Electroshock (MES) | Rat | DAMGO (mu agonist) | No antagonism of anticonvulsant effect | Nor-BNI did not block the anticonvulsant effects of the mu-opioid agonist, confirming its selectivity for the kappa-opioid receptor in this model. nih.gov |
Locomotor Activity Assessments
This compound, and its active metabolite nor-binaltorphimine (nor-BNI), have been instrumental in dissecting the complex interplay of opioid receptor subtypes in the modulation of locomotor activity. Preclinical studies in animal models, primarily rats, have demonstrated that the kappa-opioid receptor (KOR) system often acts in opposition to the mu-opioid receptor (MOR) system in regulating movement and behavioral sensitization to opioids.
In a key study, the selective KOR agonist spiradoline was found to decrease locomotor activity when administered alone. nih.gov Furthermore, it blocked the progressive increase in locomotor activity, a phenomenon known as behavioral sensitization, typically observed with repeated administration of MOR agonists like morphine. nih.gov The critical role of the KOR system in this inhibitory effect was confirmed by pretreating the animals with nor-binaltorphimine. The administration of nor-BNI prevented spiradoline from blocking morphine-induced locomotor sensitization, indicating that this compound effectively antagonizes the KOR-mediated suppression of motor activity. nih.gov
These findings support the hypothesis that MOR and KOR systems have functionally opposing effects on opioid-induced locomotor activity. While MOR activation generally leads to increased locomotion and sensitization, KOR activation produces a contrasting decrease in activity and can inhibit the development of MOR-mediated sensitization. This compound, by selectively blocking the KOR, serves as a critical tool to unmask and study the unopposed effects of MOR activation.
The table below summarizes the effects of various opioids on locomotor activity and the modulating role of nor-binaltorphimine, as observed in preclinical rat models.
| Drug(s) | Animal Model | Effect on Locomotor Activity | Effect of Nor-Binaltorphimine Pretreatment | Reference |
| Morphine (MOR agonist) | Rat | Progressive increase (sensitization) | N/A | nih.gov |
| Spiradoline (KOR agonist) | Rat | Decrease | N/A | nih.gov |
| Spiradoline + Morphine | Rat | Blockade of morphine-induced sensitization | Prevents the blockade of sensitization | nih.gov |
| Butorphanol, Nalbuphine, Nalorphine (B1233523) (Mixed MOR/KOR agonists) | Rat | Progressive increase at high doses | Allows for sensitization at lower doses | nih.gov |
Neurobiological Techniques
In Vivo Microdialysis and Localized Administration
In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. nih.govnih.gov This method involves the stereotaxic implantation of a small, semi-permeable probe into a target brain area. The probe is then perfused with a physiological solution, allowing for the diffusion of extracellular molecules into the dialysate, which is collected and analyzed, typically by high-performance liquid chromatography (HPLC). nih.gov
While direct studies measuring a wide range of neurotransmitter changes with this compound using in vivo microdialysis are not abundant in the readily available literature, a significant study demonstrated its utility in examining the role of KORs in regulating specific dopamine (B1211576) pathways. In this research, the intracerebroventricular administration of nor-binaltorphimine in male rats led to a dose- and time-dependent increase in the activity of tuberohypophysial dopamine neurons. nih.gov The activity of these neurons was assessed by measuring the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the accumulation of 3,4-dihydroxyphenylalanine (DOPA) after decarboxylase inhibition in the intermediate and neural lobes of the pituitary gland, the terminal fields of these neurons. nih.gov
Crucially, the stimulatory effect of nor-binaltorphimine on this specific dopamine system was blocked by the KOR agonist U-50,488, confirming that the observed effect was mediated by the antagonism of KORs. nih.gov This study highlights the precision of combining localized administration (intracerebroventricular) with in vivo microdialysis to elucidate the region-specific effects of this compound on neuronal activity. The findings suggest an inhibitory tonic control of tuberohypophysial dopamine neurons by endogenous KOR ligands, which is relieved by this compound.
Electrophysiological Recordings (e.g., Neuronal Firing, Synaptic Transmission)
Electrophysiological techniques, such as in vivo and in vitro single-unit recordings and patch-clamp analysis, are essential for understanding how this compound affects neuronal activity at the cellular level. These methods allow for the direct measurement of neuronal firing rates, patterns, and synaptic events, providing insights into the mechanisms underlying the behavioral effects of KOR antagonism.
Generally, opioid receptors, including the KOR, are coupled to inhibitory G-proteins. nih.gov Their activation typically leads to a decrease in neuronal excitability through mechanisms such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. nih.gov
As a selective KOR antagonist, this compound would be expected to block these inhibitory effects of endogenous KOR ligands (e.g., dynorphins) or exogenous KOR agonists. By preventing KOR activation, this compound can lead to a disinhibition of neurons that are under tonic inhibitory control by the dynorphin/KOR system. This can manifest as an increase in neuronal firing rate or an enhancement of neurotransmitter release.
For example, in brain regions where dynorphins are released during stress, this compound could prevent the stress-induced suppression of neuronal activity. While specific electrophysiological studies focusing solely on this compound are not extensively detailed in the provided search results, the known inhibitory function of KORs allows for a strong inference of its disinhibitory effects. nih.gov
The table below outlines the expected electrophysiological effects of this compound based on the known functions of the kappa-opioid receptor.
| Parameter | Effect of KOR Agonist | Expected Effect of this compound |
| Neuronal Firing Rate | Decrease | Increase (Disinhibition) |
| Synaptic Transmission (Neurotransmitter Release) | Decrease (Presynaptic Inhibition) | Increase (Disinhibition) |
| Postsynaptic Membrane Potential | Hyperpolarization | Blockade of Hyperpolarization |
Voltammetry for Neurotransmitter Monitoring
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that allows for the real-time measurement of rapid changes in the extracellular concentrations of certain neurotransmitters, most notably dopamine. springernature.comnih.govwashington.edufsu.edu This method uses a carbon-fiber microelectrode to detect the oxidation and reduction of electroactive molecules, providing high temporal (sub-second) and spatial (micrometer) resolution. fsu.edu
Given the findings from in vivo microdialysis that nor-binaltorphimine can increase the activity of a specific population of dopamine neurons, nih.gov FSCV would be an ideal technique to further investigate the dynamics of this effect. While microdialysis is well-suited for measuring tonic, or baseline, neurotransmitter levels, FSCV excels at detecting phasic, or transient, release events that occur on a much faster timescale. fsu.edu
Although no specific studies were found that have employed FSCV to monitor dopamine release following this compound administration, the existing evidence strongly supports the utility of such an approach. By implanting an FSCV electrode in a brain region innervated by dopamine neurons that are regulated by KORs, researchers could directly observe the effects of this compound on both tonic and phasic dopamine release. It would be hypothesized that this compound, by blocking an inhibitory KOR tone, would lead to an increase in both baseline dopamine levels and the magnitude of dopamine release in response to stimuli.
Genetic Manipulation and Receptor-Deficient Models
The use of genetically modified animal models, particularly knockout mice, is a cornerstone of modern pharmacology for confirming the specificity of a drug's mechanism of action. To definitively establish that the effects of this compound are mediated by the KOR, studies can be conducted in mice lacking the gene for this receptor (Oprk1 knockout mice). jax.org
In such a model, if this compound's effects are indeed KOR-specific, then the compound should be devoid of its characteristic pharmacological activity in these knockout animals. For example, the ability of nor-binaltorphimine to block the locomotor-depressant effects of a KOR agonist would be absent in KOR knockout mice.
Furthermore, studies have utilized mice with a disrupted prodynorphin gene to investigate the role of the endogenous KOR ligand in stress-induced behaviors. In one such study, the behavioral responses to forced swim stress, which are blocked by nor-binaltorphimine in wild-type mice, were absent in the prodynorphin knockout mice. nih.gov This elegantly demonstrates that the stress-induced activation of the KOR system by dynorphin is the target of this compound's therapeutic-like effects in this model.
The development of conditional knockout mice, such as those with loxP sites flanking the Oprk1 gene (Oprk1-loxP mice), allows for even more precise investigations. jax.org By breeding these mice with mice expressing Cre recombinase in specific neuronal populations, researchers can delete the KOR in a cell-type-specific manner, enabling the dissection of the precise neural circuits through which this compound exerts its effects.
The table below summarizes the utility of different genetically modified mouse models in the study of this compound.
| Animal Model | Genetic Modification | Utility in this compound Research | Reference |
| KOR Knockout Mice | Deletion of the Oprk1 gene | Confirms that the pharmacological effects of this compound are mediated by the KOR. | jax.org |
| Prodynorphin Knockout Mice | Disruption of the prodynorphin gene | Demonstrates that this compound's effects in certain models are due to the blockade of endogenous dynorphin signaling. | nih.gov |
| Oprk1-loxP Mice | LoxP sites flanking the Oprk1 gene | Allows for cell-type-specific deletion of the KOR to dissect the neural circuits involved in this compound's actions. | jax.org |
Preclinical Investigation of Therapeutic Research Avenues
Modulation of Mood and Affective Disorders (Preclinical)
The dynorphin (B1627789)/KOR system is recognized for its role in mediating stress responses and emotional states. psu.edufrontiersin.org Activation of KORs is associated with dysphoric and pro-depressive-like effects in both human and animal studies. doi.orgportlandpress.com This has led to the hypothesis that KOR antagonists like binaltorphimine could serve as novel treatments for mood and affective disorders. portlandpress.comnih.gov
Preclinical studies have consistently demonstrated the antidepressant-like effects of this compound and its analogue, nor-binaltorphimine (nor-BNI). In various animal models of depression, such as the forced swim test and learned helplessness paradigm, central administration of nor-BNI has produced significant antidepressant-like behavioral effects. nih.gov These effects are comparable to those of classic antidepressants. researchgate.net
One key area of investigation has been the Wistar Kyoto (WKY) rat, considered a genetic model for comorbid depression and anxiety. nih.gov WKY rats exhibit increased KOR gene expression and show greater immobility in the forced swim test compared to Sprague-Dawley (SD) rats. nih.gov Notably, KOR antagonists like nor-BNI selectively produce antidepressant-like effects in WKY rats, a response not seen in the SD strain. nih.gov This suggests that the antidepressant action of KOR antagonists may be particularly relevant in conditions involving KOR system overactivity. nih.govresearchgate.net
Further research has identified specific brain regions involved in these effects. The piriform cortex and the nucleus accumbens shell are considered key neural substrates for the antidepressant-like actions of nor-BNI. nih.govresearchgate.net WKY rats have higher levels of KOR protein in the piriform cortex, and direct injection of nor-BNI into this region produces antidepressant-like effects. nih.govresearchgate.net Additionally, nor-BNI has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus, a key player in the neurobiology of depression and the action of antidepressants. nih.govresearchgate.net
Table 1: Antidepressant-Like Effects of Nor-Binaltorphimine in Preclinical Models
| Model/Test | Key Findings | References |
|---|---|---|
| Forced Swim Test (FST) | Decreased immobility time, suggesting an antidepressant-like effect. | nih.govresearchgate.netresearchgate.net |
| Learned Helplessness | Demonstrated antidepressant-like behavioral effects. | nih.gov |
| Wistar Kyoto (WKY) Rats | Selectively produced antidepressant-like effects in this genetic model of depression. | nih.govresearchgate.net |
| c-fos Expression | Identified the nucleus accumbens shell and piriform cortex as key brain regions. | nih.govresearchgate.net |
| BDNF Expression | Increased BDNF levels in the hippocampus. | nih.govresearchgate.net |
The role of the KOR system extends to the regulation of fear and anxiety. nih.gov KORs and their endogenous ligand, dynorphin, are expressed in brain regions critical for processing fear and anxiety, such as the extended amygdala. nih.gov Preclinical evidence suggests that KOR antagonists, including this compound, possess anxiolytic-like properties. wikipedia.org
In studies using models of both unlearned and learned fear, KOR antagonists have shown effectiveness. For instance, in the elevated plus maze (EPM), a test of unlearned anxiety, nor-BNI dose-dependently increased exploration of the open arms, an indicator of reduced anxiety. nih.gov Similarly, in the fear-potentiated startle (FPS) paradigm, which assesses learned fear, KOR antagonists decreased the conditioned fear response. nih.gov These effects are qualitatively similar to those of benzodiazepines, a class of anxiolytic drugs. nih.gov
Further research has explored the role of KORs in specific brain regions associated with anxiety and panic. Microinjections of nor-binaltorphimine into the inferior colliculus, a midbrain structure involved in defensive behaviors, significantly decreased both anxiety-like and panic-like behaviors in rats exposed to a predator threat. cambridge.orgcambridge.org This suggests that KOR blockade in this region can produce anxiolytic and panicolytic-like effects. cambridge.orgcambridge.org However, in a study investigating the anxiolytic-like effects of THC, nor-binaltorphimine did not block these effects, suggesting the involvement of other opioid receptors in that specific response. researchgate.net
Stress is a significant factor in the development of mood disorders, and the dynorphin/KOR system is a key mediator of the aversive and dysphoric consequences of stress. frontiersin.orgresearchgate.net Exposure to stress can lead to the release of dynorphin, which activates KORs and contributes to a negative affective state. psu.edufrontiersin.org KOR antagonists are being investigated for their potential to counteract these stress-induced effects. frontiersin.org
Preclinical studies have shown that KOR antagonists can block the pro-depressive-like effects induced by stress. For example, repeated exposure to forced swim stress produces behavioral changes that are blocked by nor-BNI. frontiersin.org Similarly, stress-induced conditioned place aversion is prevented by pretreatment with nor-BNI. frontiersin.org
Anhedonia, the reduced ability to experience pleasure, is a core symptom of depression and is also linked to KOR system activity. frontiersin.orgportlandpress.com KOR activation can suppress the rewarding properties of natural stimuli and social interactions. frontiersin.org Preclinical research suggests that KOR antagonists may have therapeutic effects on anhedonia. escholarship.org For instance, KOR antagonists can prevent the development of cocaine withdrawal-related anhedonia. escholarship.org
Impact on Substance Use Disorders (Preclinical)
The dynorphin/KOR system is also implicated in the neurobiology of addiction. Chronic exposure to drugs of abuse can lead to increased dynorphin expression and KOR signaling, contributing to the negative affective state associated with withdrawal and promoting further drug use. frontiersin.org Consequently, KOR antagonists like this compound have been investigated for their potential to treat substance use disorders.
Preclinical studies have provided evidence that this compound can reduce excessive alcohol consumption, particularly in dependent individuals. Systemic administration of nor-binaltorphimine has been shown to decrease dependence-induced excessive alcohol self-administration in rats. termedia.plbibliotekanauki.plbiorxiv.org Interestingly, one study reported that nor-binaltorphimine attenuated ethanol (B145695) consumption only in ethanol-dependent animals, with no effect observed in non-dependent individuals. termedia.pl
The nucleus accumbens is a key brain region in the rewarding effects of alcohol, and KORs within this area play a modulatory role. In female rats, injection of a KOR antagonist into the caudal nucleus accumbens shell decreased alcohol drinking in high-drinking individuals. researchgate.net Chronic intermittent ethanol exposure in mice leads to increased ethanol intake and preference, an effect that is reduced by treatment with nor-binaltorphimine. researchgate.net
Table 2: Effects of Nor-Binaltorphimine on Alcohol Self-Administration
| Model | Effect of Nor-Binaltorphimine | References |
|---|---|---|
| Ethanol-Dependent Rats | Reduced excessive alcohol self-administration. | termedia.plbibliotekanauki.plbiorxiv.org |
| Chronic Intermittent Ethanol (CIE) Treated Mice | Reduced increased ethanol intake and preference. | researchgate.net |
| High-Drinking Female Rats | Decreased drinking when injected into the caudal nucleus accumbens shell. | researchgate.net |
The negative affective state that drives opioid addiction is thought to be partially mediated by dynorphin/KOR signaling. biorxiv.org Increased KOR activity is aversive and contributes to withdrawal-related anhedonia. biorxiv.org Therefore, KOR antagonists are being explored as potential treatments to alleviate withdrawal symptoms and reduce opioid-seeking behavior. biorxiv.org
Preclinical studies have shown that nor-binaltorphimine can attenuate the escalation of heroin self-administration under extended access conditions. biorxiv.org One study found that pretreatment with nor-BNI decreased heroin self-administration. wisc.edu The central nucleus of the amygdala (CeA) is a brain region implicated in the negative emotional aspects of withdrawal. Microinfusions of nor-BNI into the CeA have been shown to attenuate the heightened anxiety-like behavior observed during withdrawal from cocaine self-administration. biorxiv.org Furthermore, withdrawal from oxycodone is associated with dysregulation of KOR-mediated signaling in the CeA. biorxiv.org While some studies show KOR agonists can reduce opioid withdrawal symptoms, the effects of KOR antagonists have been mixed, depending on the specific agent and the withdrawal symptom being measured. wisc.edu
Modulation of Cocaine Self-Administration
The role of this compound in modulating the reinforcing effects of cocaine has been explored in preclinical models, yielding mixed results. The dynorphin/KOR system is implicated as a potential neurobiological modulator of cocaine's abuse-related effects. researchgate.netnih.gov
In drug-naive Wistar rats, pretreatment with nor-binaltorphimine (nor-BNI), a derivative of this compound, significantly decreased the intake of cocaine at a threshold dose but had no effect at a higher dose. nih.gov This suggests that KOR blockade might shift the dose-response relationship for cocaine reward, reducing sensitivity to its reinforcing effects and pointing to the involvement of endogenous kappa-opioid systems in the initial stages of cocaine self-administration. nih.gov
One possible explanation for these discrepancies is that the extent of cocaine exposure may influence the activation of the dynorphin/KOR system. nih.gov For instance, higher doses of cocaine have been shown to increase striatal prodynorphin mRNA levels in rhesus monkeys. nih.gov
It has also been noted that while KOR antagonists can attenuate "escalated" cocaine self-administration in rats under extended-access conditions, they may fail to do so in preclinical procedures that are more sensitive to the reinforcing properties of the drug. researchgate.net
Dynorphin/KOR System as a Pharmacotherapeutic Target in Addiction
The dynorphin/KOR system is a recognized pharmacotherapeutic target in the context of addiction, largely due to its role in the negative emotional states associated with drug withdrawal and dependence. nih.gov The endogenous ligand for the KOR, dynorphin, is implicated in affective responses and escalated drug self-administration. nih.gov
Preclinical studies have demonstrated that KOR antagonists can be effective in reducing drug-seeking behaviors. For example, nor-BNI has been shown to selectively reduce escalated ethanol self-administration in dependent rats compared to non-dependent animals. nih.gov This effect is thought to be mediated by the blockade of the DYN system, which in turn reduces the negative emotional state that drives continued alcohol consumption. nih.gov
The rationale for targeting the KOR in addiction is further supported by the observation that KOR agonists can induce depressive-like states, and increased dynorphin transmission is linked to dysphoria. nih.gov Chronic exposure to substances like ethanol can upregulate dynorphin expression in key neurocircuitry related to motivation and affect. nih.gov
Moreover, stress-induced reinstatement of drug self-administration, a major hurdle in remaining drug-free, can be blocked by KOR antagonists. biorxiv.org The KOR system may act as a natural mechanism for controlling addiction, and its dysregulation has been implicated in both alcohol and drug addiction. wikidoc.org
Pain Processing and Antinociception (Preclinical)
Blocking KOR Agonist-Induced Analgesia
This compound and its analogues are instrumental in preclinical research for their ability to block the analgesic effects of KOR agonists, thereby confirming the involvement of the KOR in pain modulation.
In a mouse model of bone cancer pain, the analgesic effects of the KOR agonist U50,488, which included a reduction in spontaneous flinching and impaired limb use, were completely reversed by pretreatment with nor-BNI. arizona.edu This demonstrated that the observed antinociception was mediated through the KOR. arizona.edu
Similarly, studies investigating stress-induced analgesia have utilized nor-BNI to elucidate the role of the KOR. In mice subjected to a forced swim test, the resulting stress-induced analgesia was blocked by pretreatment with nor-BNI. nih.gov This finding suggests that the analgesic response to stress is dependent on the activation of the KOR by endogenous dynorphins. nih.gov
Furthermore, the antinociceptive effects of various KOR agonists in different pain models are consistently shown to be blocked by nor-BNI. For example, daily injections of nor-BNI have been shown to inactivate KORs, thereby blocking the antinociceptive effects of the KOR agonist U50,488. biorxiv.org
Role in Chronic and Functional Pain States
The dynorphin/KOR system is increasingly recognized for its role in the emotional and aversive aspects of chronic and functional pain. nih.govbiorxiv.org
In models of functional pain, KOR signaling in the CeA has also been implicated. frontiersin.org Pretreatment with nor-BNI has been shown to prevent the aversiveness of ongoing pain in these models. frontiersin.org The data suggest that under conditions of functional pain, KOR activation may enhance descending pain facilitation. frontiersin.org
Furthermore, in a paclitaxel-induced neuropathy model, a KOR antagonist injected into the nucleus accumbens reversed the anhedonia associated with the pain state, but not the mechanical hypersensitivity. frontiersin.org This further supports the idea that the Dyn/KOR system, particularly in brain regions associated with emotion and reward, mediates the negative affective states associated with chronic pain. biorxiv.orgfrontiersin.org
Other Investigated Preclinical Applications
Influence on Cardiovascular Parameters (e.g., Blood Pressure)
The influence of the opioid system, including the KOR, on cardiovascular parameters such as blood pressure has been a subject of investigation.
In a study using mice selected for high analgesia induced by swim stress, the selective antagonism of κ-opioid receptors with an antagonist resulted in a significant increase in systolic blood pressure. nih.gov This suggests a role for the endogenous KOR system in the regulation of blood pressure, particularly under stressful conditions. nih.gov In contrast, blockade of δ-opioid receptors in the same study did not have a significant effect on blood pressure. nih.gov
It is known that non-selective opioid antagonists like naloxone (B1662785) can have a hypertensive effect. nih.gov The study on stress-induced analgesia in mice further delineates this by showing that the increase in blood pressure is specifically associated with the blockade of μ and κ-opioid receptors. nih.gov
The relationship between stress and cardiovascular parameters is well-documented, with stressors often leading to an increase in heart rate and blood pressure. medicalsciencejournal.com The findings with KOR antagonists suggest that the endogenous opioid system, and specifically the KOR, may be involved in modulating these cardiovascular responses to stress.
Potential in Neurological Conditions (e.g., Seizure Models)
This compound, and its active metabolite nor-binaltorphimine (nor-BNI), have been instrumental as pharmacological tools in preclinical investigations to elucidate the role of the kappa-opioid receptor (KOR) system in the pathophysiology of seizures. Research in this area has utilized various animal models of epilepsy to understand how KOR modulation affects seizure activity.
In the rat maximal electroshock (MES) seizure model, nor-BNI demonstrated its selectivity as a KOR antagonist. nih.gov While nor-BNI itself did not appear to affect MES-induced convulsions, its pretreatment selectively counteracted the anticonvulsant effects of the KOR agonist U-50,488. nih.gov This finding supports the concept that the anticonvulsant properties of U-50,488 are mediated specifically through KORs and confirms the utility of nor-BNI in differentiating the involvement of various opioid receptors in seizure modulation. nih.gov
Studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have revealed a more complex interaction. In one study, the administration of nor-binaltorphimine was found to intensify convulsions. mdpi.com Another investigation in a mouse model of PTZ kindling showed that nor-binaltorphimine administered 24 hours before PTZ decreased the seizure threshold and increased the frequency of seizure onset, although this effect was noted only on the first day of the kindling process. mdpi.com These results suggest that the endogenous dynorphin/KOR system, which KOR agonists act upon, may play a role in controlling excitatory neurotransmission during epileptogenesis. mdpi.com
Further research has shown that while KOR inhibition with nor-binaltorphimine had minimal impact on cortical neurons under normal or low-oxygen (hypoxic) conditions, the activation of delta-opioid receptors showed significant neuroprotective effects. physiology.org This highlights the distinct roles of different opioid receptor subtypes in neuronal survival and response to stress.
The following table summarizes the key findings from preclinical seizure models investigating this compound.
| Seizure Model | Animal | Key Findings with this compound/Nor-BNI | Reference |
| Maximal Electroshock (MES) | Rat | Selectively antagonized the anticonvulsant effects of a KOR agonist (U-50,488); had no intrinsic effect on seizures. | nih.gov |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Administration intensified convulsions. | mdpi.com |
| Pentylenetetrazole (PTZ) kindling | Mouse | Decreased seizure threshold and increased seizure frequency on the first day of kindling. | mdpi.com |
Neuroinflammatory Modulation
The kappa-opioid receptor system is increasingly recognized for its role in modulating neuroinflammatory processes, and this compound has been a key compound in exploring this connection. Neuroinflammation is a critical component in the development and maintenance of various neurological conditions, including chronic pain and recovery from injury. helsinki.fi
Preclinical research, particularly in models of spinal cord injury (SCI), has provided significant insights into this compound's potential to modulate neuroinflammation. Following SCI, the administration of the selective KOR antagonist nor-binaltorphimine (nor-BNI) has been shown to block the adverse effects of morphine, which can otherwise compromise locomotor recovery. nih.gov These detrimental effects of morphine are linked to the activation of neuroinflammation. nih.gov Evidence suggests that nor-BNI may exert its protective effects by decreasing KOR-mediated p38 signaling, which in turn prevents the aberrant activation of glial cells (astrocytes and microglia). nih.gov Glial activation is a hallmark of neuroinflammation and contributes to secondary injury processes.
Furthermore, the use of morphine is associated with an increased expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov By blocking KOR activity, nor-BNI may help reduce the production of these inflammatory mediators. nih.gov
However, the anti-neuroinflammatory effects of KOR antagonism may be context-dependent. In vitro studies using rat neuron/glia cultures stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response presented a different perspective. In this model, the μ-opioid receptor antagonist β-funaltrexamine and the δ-opioid receptor antagonist naltrindole (B39905) were more effective at reducing the release of nitric oxide (NO), a pro-inflammatory molecule. mdpi.comnih.gov The κ-opioid receptor antagonist nor-binaltorphimine demonstrated the least effect on NO reduction in these specific culture conditions. mdpi.comnih.gov
This table summarizes the observed effects of nor-binaltorphimine on key inflammatory mediators in different preclinical models.
| Model | Effect of Nor-BNI | Inflammatory Mediator/Process | Reference |
| Spinal Cord Injury (Rat) | Attenuation | KOR-mediated p38 signaling and glial activation. | nih.gov |
| Spinal Cord Injury (Rat) | Potential Reduction | Pro-inflammatory cytokines (e.g., IL-1β, IL-6). | nih.gov |
| LPS/IFN-γ stimulated neuron/glia cultures (Rat) | Minimal Reduction | Nitric Oxide (NO) release. | mdpi.comnih.gov |
Advanced Considerations and Future Directions in Binaltorphimine Research
Pharmacological and Mechanistic Nuances of Long-Duration Action
A defining characteristic of binaltorphimine and its analogue, northis compound (B1679850) (nor-BNI), is their exceptionally long duration of action, which can persist for weeks to months after a single administration. biorxiv.orgwikipedia.org This protracted effect is not fully explained by simple pharmacokinetic principles, suggesting complex pharmacodynamic mechanisms at the receptor level.
While a single high dose of nor-BNI can block KOR-mediated effects for an extended period, intriguing research has shown that repeated administration of much lower, otherwise ineffective, doses can lead to a cumulative and complete inactivation of KORs. nih.govresearchgate.net For instance, daily administration of a low dose of nor-BNI in mice resulted in a progressive and accumulating inhibition of the effects of a KOR agonist. nih.gov This suggests that even at low concentrations, nor-BNI can induce a gradual and lasting inactivation of the receptor population. biorxiv.org This cumulative inactivation is observed in both male and female mice and can persist for at least a week after the cessation of treatment. nih.gov This finding has significant implications, suggesting that long-term KOR antagonism may be achievable with lower, potentially safer, dosing regimens. nih.gov
| Compound | Dosing Strategy | Observed Effect | Duration of Effect | Reference |
|---|---|---|---|---|
| nor-Binaltorphimine (nor-BNI) | Single high dose (10 mg/kg) | Blockade of KOR agonist (U50,488) antinociceptive effects | Weeks | nih.gov |
| nor-Binaltorphimine (nor-BNI) | Repeated low dose (0.1 mg/kg daily) | Cumulative and complete inactivation of KORs | Persists for at least 1 week post-treatment | nih.govresearchgate.net |
The prolonged action of this compound is not a simple consequence of slow drug clearance from the brain. biorxiv.org This points to a significant dissociation between its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. alimentiv.comaltasciences.commhmedical.comlecturio.compharmaceuticalpress.com Studies have shown that while plasma concentrations of nor-BNI are rapidly reduced, its antagonist effects at the KOR persist. nih.gov This suggests that the enduring blockade is not due to the continuous presence of the drug at the receptor but rather to a lasting change in the receptor itself or its signaling pathways. nih.gov
Recent evidence indicates that the long-lasting effects of nor-BNI are mediated by the activation of c-Jun N-terminal kinase (JNK), a downstream signaling molecule. nih.govnih.govacs.org This JNK-mediated mechanism appears to cause a prolonged inactivation of KOR signaling, a process that is distinct from competitive antagonism. biorxiv.orgnih.gov This highlights that this compound's pharmacodynamics involve complex cellular adaptations that outlast its physical presence in the brain. nih.gov
Functional Selectivity and Biased Ligand Considerations
The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate certain signaling pathways over others at the same receptor. termedia.plnih.gov this compound and nor-BNI are now understood to be biased ligands at the KOR. nih.govnih.gov While they act as antagonists at the G-protein signaling pathway, which is responsible for the canonical effects of KOR activation, they simultaneously act as agonists for the JNK signaling pathway. nih.govnih.gov
This biased agonism is crucial for understanding the long-term effects of this compound. The activation of the JNK pathway is thought to be the mechanism behind the sustained inactivation of KOR function. nih.gov This dual action—antagonism of one pathway and agonism of another—is a prime example of functional selectivity and has profound implications for drug development. By targeting specific signaling cascades, it may be possible to develop drugs with more precise therapeutic effects and fewer side effects. termedia.plmdpi.com
| Compound | Signaling Pathway | Activity | Consequence | Reference |
|---|---|---|---|---|
| nor-Binaltorphimine (nor-BNI) | G-protein signaling | Antagonist | Blocks acute KOR-mediated effects | nih.govnih.gov |
| c-Jun N-terminal kinase (JNK) signaling | Agonist | Induces long-term receptor inactivation | nih.govacs.orgnih.gov |
Interplay with Endogenous Opioid Systems (e.g., Dynorphin)
The endogenous ligand for the KOR is dynorphin (B1627789). mdpi.com The dynorphin/KOR system is implicated in a range of physiological processes, including mood, stress responses, and addiction. biorxiv.orgmdpi.com this compound, by blocking KORs, directly interferes with the actions of endogenous dynorphins. taylorandfrancis.comahajournals.org
For example, stress-induced release of dynorphin can lead to negative affective states, and KOR antagonists like this compound can block these effects. biorxiv.orgnih.gov Furthermore, the dynorphin system interacts with other neurotransmitter systems. In the hypothalamus, dynorphin expression is linked to energy balance and can be influenced by neuropeptide Y (NPY). oup.com this compound's ability to block KORs can therefore have cascading effects on these interconnected systems. Understanding the interplay between this compound and the endogenous dynorphin system is critical for elucidating the full spectrum of its pharmacological effects.
Regional Specificity of Kappa Opioid Receptor Actions in the Central Nervous System
The effects of KOR activation and blockade are not uniform throughout the brain. The distribution and function of KORs exhibit significant regional specificity, and this compound has been instrumental in mapping these differences.
The amygdala, particularly the central nucleus of the amygdala (CeA), is a key brain region for processing fear, anxiety, and the negative emotional states associated with drug withdrawal. frontiersin.org The dynorphin/KOR system is densely expressed in the amygdala and plays a crucial role in these processes. wisc.edu
Studies using this compound have shown that KORs in the CeA tonically inhibit GABAergic neurotransmission. nih.gov Blockade of these receptors with nor-BNI enhances GABAergic transmission, suggesting that endogenous dynorphins normally suppress GABA release in this region. nih.gov This has important implications for conditions like alcohol dependence, where the KOR system in the CeA is thought to mediate negative affective states during withdrawal. mdpi.com Furthermore, KORs in the basolateral amygdala (BLA) have been shown to modulate anxiety-like behaviors. frontiersin.org this compound's ability to selectively block these receptors provides a powerful tool for dissecting the specific circuits within the amygdala that are governed by the KOR system. pnas.org
Nucleus Accumbens and Ventral Tegmental Area
The nucleus accumbens (NAc) and the ventral tegmental area (VTA) are critical components of the brain's reward circuitry, and the kappa opioid receptor (KOR) system within these regions plays a significant role in modulating motivation, reward, and aversion. This compound, as a selective KOR antagonist, has been instrumental in elucidating these functions.
Research indicates that the VTA and NAc function as extra-suprachiasmatic nucleus (SCN) circadian oscillators, influencing reward processing and substance abuse vulnerability. frontiersin.org The mesolimbic pathway, connecting the VTA and NAc, is central to reward-driven behaviors, primarily through dopamine (B1211576) release. frontiersin.org Studies have shown that KOR activation can decrease dopamine neuron firing rates in the VTA. elifesciences.org Furthermore, KORs are involved in the modulation of synaptic transmission in this circuit. For instance, KORs can inhibit excitatory synaptic transmission onto both dopaminergic and non-dopaminergic neurons in the VTA. elifesciences.org
The administration of the KOR antagonist nor-binaltorphimine (nor-BNI), a derivative of this compound, into the VTA has been shown to prevent stress-induced reinstatement of cocaine-seeking behavior. elifesciences.org This suggests that blocking KORs in the VTA can mitigate the aversive states associated with stress that contribute to relapse. In the NAc, blockade of KORs has been demonstrated to abolish selective aggression in pair-bonded prairie voles, indicating a role for this system in maintaining social bonds. jneurosci.org Specifically, infusion of nor-BNI into the NAc shell eliminated this aggression in both sexes. jneurosci.org
Interestingly, the binding of nor-binaltorphimine to KORs is enhanced in brain regions including the nucleus accumbens and ventral tegmental area in rats dependent on butorphanol, suggesting a supersensitivity of these receptors during opioid dependence. nih.gov This highlights the dynamic nature of the KOR system in response to chronic opioid exposure.
| Brain Region | Effect of this compound/nor-BNI | Implication |
| Ventral Tegmental Area (VTA) | Prevents stress-induced reinstatement of cocaine-seeking. elifesciences.org | Modulation of stress and reward pathways. elifesciences.org |
| Nucleus Accumbens (NAc) Shell | Abolishes selective aggression in pair-bonded voles. jneurosci.org | Regulation of social behavior and pair-bond maintenance. jneurosci.org |
| Nucleus Accumbens (NAc) Core | Enhances selective aggression in female pair-bonded voles. jneurosci.org | Sex-specific modulation of social behavior. jneurosci.org |
Locus Coeruleus and Thalamus
The locus coeruleus (LC) and thalamus are key brain regions involved in arousal, stress, and sensory processing. The KOR system, and by extension this compound, has been shown to modulate neuronal activity within these areas.
The LC is a primary source of norepinephrine (B1679862) in the brain and plays a crucial role in stress responses. Research has demonstrated that stress can induce a disinhibition of the posterior paraventricular nucleus of the thalamus (pPVT), a process mediated by the LC and involving dopamine D2 receptors. nih.govnih.gov This suggests a complex interplay between different neurotransmitter systems in the stress response pathway involving the thalamus.
Autoradiographic studies have revealed enhanced binding of nor-binaltorphimine to KORs in the locus coeruleus and the posterior paraventricular thalamic nucleus in butorphanol-dependent rats, indicating an upregulation or increased sensitivity of KORs in these regions during opioid dependence. nih.gov The thalamus, particularly higher-order nuclei like the mediodorsal nucleus, is increasingly viewed not just as a relay center but as a dynamic regulator of cortical networks supporting cognitive function and consciousness. aau.edu Injury to the thalamus has been linked to a reduced likelihood of recovery of consciousness after traumatic brain injury. aau.edu
KORs are present in the dorsal thalamus, and their activation or blockade can influence various physiological and behavioral processes. cambridge.org The interpeduncular nucleus, which has connections with the LC and other arousal-related nuclei, is also implicated in these circuits. istanbul.edu.tr The collective evidence points to the KOR system in the LC-thalamic pathways as a significant modulator of arousal, stress, and consciousness.
| Brain Region | Effect of this compound/nor-BNI | Implication |
| Locus Coeruleus | Enhanced binding in butorphanol-dependent rats. nih.gov | Increased KOR sensitivity during opioid dependence. nih.gov |
| Posterior Paraventricular Thalamic Nucleus | Enhanced binding in butorphanol-dependent rats. nih.gov | Potential role in the altered stress and arousal states in opioid dependence. nih.gov |
| Midline Thalamus | LC-mediated disinhibition is linked to stress responses. nih.govnih.gov | KORs may modulate this stress-induced plasticity. |
Hippocampus and Periaqueductal Gray
The hippocampus and periaqueductal gray (PAG) are critical for memory and pain modulation, respectively. The KOR system is well-represented in both regions, and this compound has been a valuable tool for exploring its function.
In the hippocampus, upregulation of the dynorphin/KOR system has been implicated in the negative affective states associated with morphine withdrawal. wisc.edu Autoradiographic studies have shown enhanced binding of nor-binaltorphimine to KORs in the hippocampus of rats dependent on butorphanol, suggesting a state of receptor supersensitivity. nih.gov This highlights the role of the hippocampal KOR system in the neuroadaptations that occur during opioid dependence and withdrawal.
The PAG is a key area for the descending control of pain. Both mu and kappa opioid receptors in the PAG are involved in thermoregulation and defensive behaviors. unesp.br Microinjection of nor-BNI into the PAG has been used to investigate the role of KORs in stress-induced physiological responses. unesp.br For instance, while mu-opioid receptor activation in the PAG stimulates thermogenesis during stress, KORs appear to have an inhibitory role. unesp.br Furthermore, studies on the antinociceptive effects of ketamine have shown that its central effects are not antagonized by nor-binaltorphimine, suggesting that the KOR system in the PAG may not be directly involved in ketamine's analgesic mechanism. taylorandfrancis.com
| Brain Region | Effect of this compound/nor-BNI | Implication |
| Hippocampus | Enhanced binding in butorphanol-dependent rats. nih.gov | Implication in the neuroadaptations of opioid dependence and withdrawal-associated negative affect. nih.govwisc.edu |
| Periaqueductal Gray (PAG) | Used to probe the inhibitory role of KORs in stress-induced thermogenesis. unesp.br | Delineates the distinct roles of mu and kappa opioid systems in pain and stress responses. unesp.br |
Investigation of Sex-Dependent Differences in this compound Efficacy and Receptor Function
There is growing evidence for significant sex differences in the function of the KOR system, which can impact the efficacy of KOR-targeted therapeutics like this compound. nih.govresearchgate.net These differences are observed in both preclinical animal models and human studies and span across various physiological and behavioral domains, including pain, mood, and addiction. researchgate.net
In animal studies, male rodents often exhibit more robust analgesic effects from KOR agonists compared to females. nih.govresearchgate.net Conversely, in humans, mixed KOR/mu-opioid receptor ligands tend to produce greater analgesia in women. researchgate.net The direction and magnitude of these sex differences are dependent on the species, strain, specific ligand, and the pain model used. researchgate.net
The underlying mechanisms for these sex-dependent differences are likely multifactorial. nih.gov Gonadal hormones, such as estrogen, have been shown to influence KOR-mediated effects. nih.gov For example, estrogen can enhance KOR-mediated antinociception in females. nih.gov Additionally, sex-linked differences in the heterodimerization of KORs with other receptors, such as the mu-opioid receptor, may contribute to the observed variations in pharmacological responses. nih.gov
Research on the effects of KOR agonists in a mouse model of chemotherapy-induced neuropathic pain revealed that the KOR agonist U50,488 was more potent in males, while salvinorin A was more potent in females. frontiersin.org This highlights the complexity of sex differences in KOR pharmacology and the need for further investigation to optimize therapeutic strategies for both sexes.
| Aspect | Finding | Potential Mechanism |
| Analgesia (Animal Studies) | KOR agonists often more effective in males. nih.govresearchgate.net | Differences in KOR expression, signaling pathways. |
| Analgesia (Human Studies) | Mixed KOR/mu-opioid ligands often more effective in females. researchgate.net | Hormonal influences, receptor heterodimerization. nih.gov |
| Chemotherapy-Induced Neuropathic Pain | U50,488 more potent in males; Salvinorin A more potent in females. frontiersin.org | Ligand-specific interactions with the KOR system in males and females. |
Development of Novel Analogs and Derivatives
The development of novel analogs and derivatives of this compound and other KOR ligands is an active area of research aimed at improving selectivity, potency, and pharmacokinetic properties. nih.gov While nor-binaltorphimine remains a widely used KOR antagonist for research purposes, efforts have been made to develop new compounds with potentially better therapeutic profiles. nih.gov
One approach has been the synthesis of analogs with modifications to the parent structure to enhance binding affinity and selectivity for the KOR over mu and delta opioid receptors. nih.gov For example, the development of 5'-guanidinonaltrindole (B10772374) (GNTI) from the naltrexone (B1662487) scaffold, similar to nor-BNI, resulted in a more potent and selective KOR antagonist. nih.gov
Another strategy involves the creation of analogs of other KOR-active compounds, such as salvinorin A, to produce molecules with improved duration of action and antinociceptive effects. frontiersin.org For instance, 16-Ethynyl SalA and 16-Bromo SalA have shown increased potency and a longer duration of action compared to the parent compound. frontiersin.org The development of peptide-based opioid analogs, such as cyclic biphalin (B1667298) analogs, also represents a promising avenue for creating novel analgesics with potentially fewer side effects. researchgate.net
The ultimate goal of developing these new analogs is to create compounds that can be used as more precise pharmacological tools and potentially as therapeutics for conditions like pain, addiction, and mood disorders. mdpi.com
| Compound Type | Example | Key Feature/Advancement |
| Naltrexone Derivatives | 5'-guanidinonaltrindole (GNTI) | More potent and selective KOR antagonist than nor-BNI. nih.gov |
| Salvinorin A Analogs | 16-Ethynyl SalA, 16-Bromo SalA | Increased potency and longer duration of action. frontiersin.org |
| Peptide-Based Analogs | Cyclic biphalin analogs | Potential for novel analgesics with improved side-effect profiles. researchgate.net |
Methodological Advancements in Kappa Opioid Receptor Pharmacology Research
Research into KOR pharmacology has been significantly advanced by the development of new methodologies that allow for a more detailed understanding of receptor function at the molecular, cellular, and systems levels. frontiersin.orgnih.govmdpi.com
One major advancement is the use of structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the high-resolution structures of the KOR bound to various ligands. biorxiv.org These structural insights provide a detailed picture of how agonists and antagonists interact with the receptor, which is crucial for rational drug design. mdpi.combiorxiv.org
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), has become a key focus in opioid research. frontiersin.org Methodologies like bioluminescence resonance energy transfer (BRET) assays allow for the direct measurement of receptor interactions with G proteins and β-arrestin 2, enabling the characterization of biased ligands. frontiersin.org The development of G protein-biased KOR agonists is a promising strategy to achieve therapeutic effects like analgesia while minimizing side effects such as dysphoria. frontiersin.org
At the systems level, advanced imaging techniques like functional magnetic resonance imaging (fMRI) are being used to study how KOR modulation affects brain network activity. nih.gov Furthermore, the use of optogenetic and chemogenetic tools allows for the precise control of specific neuronal populations, enabling researchers to dissect the roles of KORs in defined neural circuits. frontiersin.org These state-of-the-art experimental methodologies are crucial for advancing our understanding of KOR pharmacology and for the development of novel, safer therapeutics. aspet.org
Q & A
How can researchers formulate a scientifically rigorous research question on Binaltorphimine’s mechanism of action?
Basic
To formulate a research question, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For mechanistic studies, focus on receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models. Compare results with structurally related kappa opioid antagonists to establish specificity. Ensure alignment with gaps in existing literature, such as unresolved signaling pathways .
What methodologies are optimal for assessing this compound’s selectivity across opioid receptor subtypes?
Advanced
Use radioligand binding assays with cell lines transfected with κ, μ, and δ opioid receptors. Include positive controls (e.g., nor-BNI for κ) and negative controls (non-transfected cells). Validate selectivity with functional assays (e.g., cAMP inhibition or β-arrestin recruitment). Replicate experiments across independent labs to mitigate batch-specific variability .
What are the essential components of an experimental protocol for synthesizing and characterizing this compound?
Basic
Detail synthesis steps (e.g., reaction solvents, temperatures), purification methods (HPLC, crystallization), and characterization techniques (NMR, high-resolution mass spectrometry, elemental analysis). Report yields, purity thresholds (≥95%), and spectral data in supplementary materials. For reproducibility, specify batch-to-batch variability and storage conditions .
How should researchers address discrepancies in this compound’s pharmacokinetic data between in vitro and in vivo studies?
Advanced
Analyze differences in metabolism (e.g., hepatic cytochrome P450 activity) or protein binding using physiologically relevant models (e.g., primary hepatocytes or microsomal assays). Cross-validate findings with LC-MS/MS to quantify plasma concentrations. Adjust for species-specific metabolic pathways and use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile disparities .
What frameworks are suitable for structuring this compound-related therapeutic studies?
Basic For preclinical studies, apply the PICO framework (Population: animal model; Intervention: this compound dose; Comparison: standard therapy; Outcome: analgesia duration). For mechanistic work, use hypothesis-driven frameworks (e.g., "Does this compound attenuate neuropathic pain via κ receptor-dependent glial modulation?"). Align with FINER criteria to ensure feasibility .
What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Advanced
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Software tools like GraphPad Prism or R are ideal. Assess goodness-of-fit (R²) and residuals to validate model assumptions. For in vivo data, apply mixed-effects models to account for inter-subject variability .
How can researchers conduct a systematic literature review on this compound’s therapeutic potential?
Basic
Search databases (PubMed, Scopus) using controlled vocabulary (MeSH terms: "this compound," "kappa opioid antagonist"). Screen titles/abstracts with tools like Rayyan. Assess bias using QUADAS-2 for preclinical studies. Synthesize data thematically (e.g., efficacy in pain models vs. addiction) and identify mechanistic consensus or gaps .
How can assay conditions be optimized to minimize off-target effects in this compound experiments?
Advanced
Perform counter-screens against related receptors (e.g., mu/delta opioid, NMDA). Use high-specificity ligands (e.g., U50,488H for κ) as competitors. Optimize buffer composition (ionic strength, pH) to reduce nonspecific binding. Validate with fluorescence-based calcium mobilization assays to confirm receptor specificity .
What ethical guidelines apply to preclinical studies involving this compound?
Basic
Follow ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization, and blinding. Obtain IACUC approval and adhere to humane endpoints (e.g., maximal tumor size). For in vitro work, cite cell line authentication and mycoplasma testing protocols .
What strategies validate the purity and stability of this compound in long-term storage?
Advanced
Conduct accelerated stability studies under varied temperatures (4°C, 25°C, 40°C) and pH conditions. Monitor degradation via HPLC at regular intervals (0, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., oxidation byproducts). Store lyophilized samples under inert gas to prolong stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
